Functional Group Exchange: Carboximidamide vs. Carboxamide Hydrogen Bonding Capacity
The target compound's carboximidamide group at the 3-position offers a distinct hydrogen bond donor/acceptor profile compared to the carboxamide found in the most common analog, 6-Chloro-5-methylnicotinamide. This directly impacts interaction fingerprints with biological targets, such as the S2 pocket of C1s protease where a strong cation-π interaction or salt bridge is productive [1]. While the amide has one H-bond donor, the imidamide presents two H-bond donors in its free-base form [1]. This metric is critical for chemists building structure-based activity relationships (SAR).
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 1 HBD (6-Chloro-5-methylnicotinamide free base; imputed) |
| Quantified Difference | 1 additional HBD for the imidamide |
| Conditions | Computed molecular property analysis based on the respective SMILES notations. |
Why This Matters
For projects targeting amidine-binding pockets (e.g., complement factors, trypsin-like serine proteases), the additional HBD is a critical structural determinant that cannot be satisfied by the amide, directly impacting procurement decisions.
- [1] Kuujia.com, '6-chloro-5-methylpyridine-3-carboximidamide (CAS No: 2228658-68-0) Chemical and Physical Properties', accessed 2026-05-10. View Source
